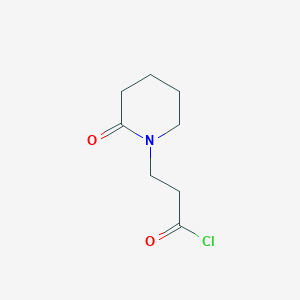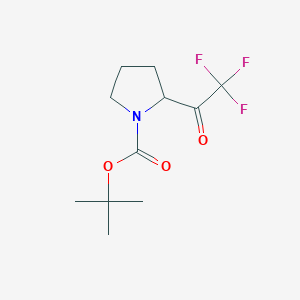![molecular formula C18H26BNO3 B1406703 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide CAS No. 799293-93-9](/img/structure/B1406703.png)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
説明
“N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide” is a complex organic compound. It contains a cyclopentanecarboxamide group, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through coupling reactions. For example, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The phenyl group is a planar, aromatic ring, while the cyclopentanecarboxamide group is a five-membered ring with an amide functional group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group contains a boron atom and two oxygen atoms, and is often used in organic synthesis due to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the boronic acid pinacol ester and the amide functional groups. The boronic acid pinacol ester group is often used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid pinacol ester group could make it reactive towards palladium catalysts in a Suzuki cross-coupling reaction .科学的研究の応用
Control of Radical Cyclizations in Organic Synthesis
Radical cyclization reactions are pivotal in organic synthesis, used extensively for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. These reactions offer a versatile approach for the synthesis of complex molecular architectures. Factors such as reaction temperature and the conformation of radical precursors significantly influence the regiochemistry of radical cyclizations, allowing for precise control over the product outcome. Such methodologies have been applied in synthesizing compounds with potential therapeutic applications, showcasing the importance of radical cyclizations in developing new drugs and materials (Ishibashi & Tamura, 2004).
Development of Novel Synthetic Opioids
The quest for novel synthetic opioids for medical use has led to the exploration of N-substituted benzamides and acetamides, showcasing the importance of synthetic chemistry in addressing the challenges of drug discovery and development. The evolution of compounds like U-47700 highlights the ongoing efforts to identify new substances that can serve as effective pain relievers, underscoring the critical role of chemical synthesis in medicinal chemistry (Sharma et al., 2018).
Copper(II) Complexes with Anti-inflammatory and Anticancer Activities
The synthesis and characterization of mixed copper(II) complexes with non-steroidal anti-inflammatory drugs reveal their potential in treating various diseases. These complexes exhibit SOD-mimetic activity, DNA intercalation, and anticancer properties, offering a novel approach to drug design and therapy. The ability to modulate the biological activity of copper(II) complexes through structural modifications opens new avenues for the development of therapeutic agents with enhanced efficacy and selectivity (Šimunková et al., 2019).
Synthesis of Key Intermediates for Drug Development
The practical synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of therapeutic agents such as flurbiprofen, underscores the significance of advanced synthetic methodologies in the pharmaceutical industry. The development of efficient and scalable synthetic routes for these intermediates is essential for the production of drugs that offer pain relief and anti-inflammatory benefits (Qiu et al., 2009).
作用機序
Target of Action
Compounds with similar structures are often used in the suzuki-miyaura coupling reaction , which suggests that this compound might also be involved in similar reactions.
Mode of Action
Based on its structure, it can be inferred that it may act as a boron source in various chemical reactions, particularly in the suzuki-miyaura coupling reaction . In this reaction, the boron atom in the compound can form a bond with a carbon atom in another molecule, facilitating the coupling of two molecules.
Biochemical Pathways
Given its potential role in the suzuki-miyaura coupling reaction , it can be inferred that it may be involved in the synthesis of various organic compounds.
Result of Action
Its potential role in the suzuki-miyaura coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .
将来の方向性
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-9-11-15(12-10-14)20-16(21)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUBMABYGZOVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)
![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)

![6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)](/img/structure/B1406625.png)
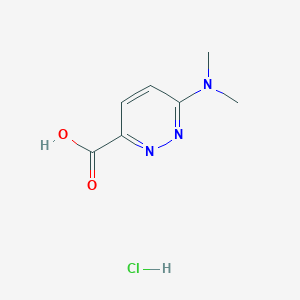
![(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate](/img/structure/B1406627.png)
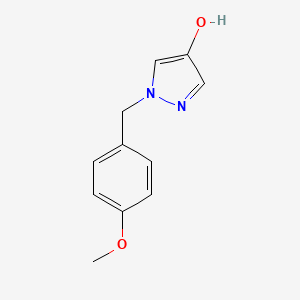
![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)
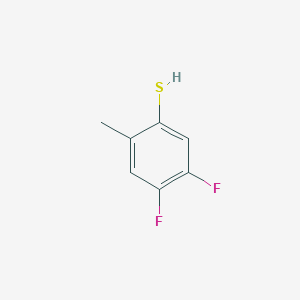
![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)
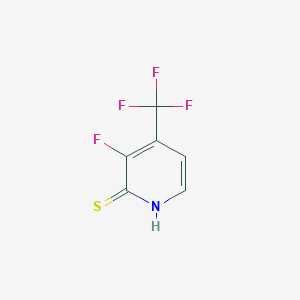
![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)
